molecular formula C6H13NO B2614146 (1S)-3-Amino-1-cyclopropylpropan-1-ol CAS No. 2227802-63-1

(1S)-3-Amino-1-cyclopropylpropan-1-ol

Cat. No.: B2614146
CAS No.: 2227802-63-1
M. Wt: 115.176
InChI Key: ZUYFDEBXACJPLM-LURJTMIESA-N
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Description

(1S)-3-Amino-1-cyclopropylpropan-1-ol is a chiral amino alcohol characterized by a cyclopropane ring fused to a propanol backbone with an amino group at the third carbon. Its molecular formula is C₆H₁₁NO, and it has a molecular weight of 129.16 g/mol. The compound’s stereochemistry ((1S)-configuration) and structural features—cyclopropyl group, amino, and hydroxyl functionalities—make it a valuable intermediate in pharmaceutical synthesis, particularly for designing bioactive molecules with enhanced metabolic stability and target specificity.

Properties

IUPAC Name

(1S)-3-amino-1-cyclopropylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-4-3-6(8)5-1-2-5/h5-6,8H,1-4,7H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYFDEBXACJPLM-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](CCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3-Amino-1-cyclopropylpropan-1-ol typically involves the cyclopropanation of an appropriate precursor, followed by the introduction of the amino group. One common method involves the reaction of cyclopropylcarbinol with ammonia under high pressure and temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation of cyclopropyl-containing intermediates in the presence of ammonia. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1S)-3-Amino-1-cyclopropylpropan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S)-3-Amino-1-cyclopropylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S)-3-Amino-1-cyclopropylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclopropyl group can interact with hydrophobic regions of proteins, potentially modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique cyclopropane ring and dual functional groups (amino and alcohol) distinguish it from other structurally related molecules. Below is a comparative analysis with compounds from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
(1S)-3-Amino-1-cyclopropylpropan-1-ol C₆H₁₁NO 129.16 Amino, Alcohol, Cyclopropane Chiral center (1S), rigid cyclopropane
(±)-1-Penten-3-ol C₅H₁₀O 86.13 Alcohol, Alkene Unsaturated hydrocarbon chain
Benazepril Hydrochloride C₂₄H₂₈N₂O₅·HCl 460.96 Carboxylate, Ester, Amine Polycyclic benzazepine scaffold

Key Observations :

Cyclopropane vs.

Amino-Alcohol Synergy: Unlike Benazepril Hydrochloride, which contains a tertiary amine and ester groups, the target compound’s primary amino and hydroxyl groups may confer distinct solubility and hydrogen-bonding capabilities .

Bioactivity and Therapeutic Potential

For example:

  • Protease Inhibition: Amino alcohols are known to interact with catalytic residues in viral proteases. The cyclopropane group could mimic transition-state geometries, a strategy employed in drugs like Darunavir (HIV protease inhibitor) .
  • Chirality : The (1S)-configuration may enhance enantioselective binding compared to racemic mixtures of similar compounds (e.g., (±)-1-Penten-3-ol ).

Biological Activity

(1S)-3-Amino-1-cyclopropylpropan-1-ol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H11N1OC_6H_{11}N_1O, with a molecular weight of approximately 113.16 g/mol. The presence of a cyclopropyl group contributes to its distinctive properties, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The amino group can form hydrogen bonds with proteins and enzymes, influencing their structure and function. Additionally, the cyclopropyl moiety may engage with hydrophobic regions within these biomolecules, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor by binding to the active sites of specific enzymes, disrupting their normal function.
  • Receptor Modulation: It has the potential to modulate receptor activity, influencing signaling pathways involved in neurotransmission and other physiological processes.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Neurotransmitter Modulation: It may influence neurotransmitter release and receptor activation, positioning it as a candidate for treating neurological disorders.
  • Anticancer Potential: Preliminary studies suggest that the compound could have applications in cancer therapy by inhibiting pathways associated with tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Wong et al. (2022)Cancer TreatmentIdentified potential for inhibiting PLK4, a regulator of centriole biogenesis linked to cancer progression .
Fong et al. (2022)Centrosome RemovalInvestigated the effects of centrosome removal on cancer cells treated with PLK4 inhibitors, revealing insights into cell cycle regulation .
MDPI Study (2022)Synthesis and ActivityDiscussed the synthesis methods and highlighted interactions with molecular targets that could modulate enzyme activity .

Q & A

What are the most reliable synthetic routes for (1S)-3-Amino-1-cyclopropylpropan-1-ol, and how can reaction conditions be optimized for enantiomeric purity?

Basic Research Focus:
The synthesis typically involves asymmetric catalysis or chiral resolution. For example, enantioselective reduction of a ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata) can yield the desired (1S)-stereochemistry . Optimization requires monitoring reaction parameters (temperature, solvent polarity, catalyst loading) via HPLC or chiral GC to assess enantiomeric excess (ee). Kinetic studies under varying conditions (e.g., solvent: THF vs. MeOH) can identify optimal yields and purity .

What spectroscopic and chromatographic methods are critical for characterizing this compound?

Basic Research Focus:

  • NMR : 1^1H and 13^{13}C NMR confirm cyclopropane ring integrity and amino/hydroxyl group positions. NOESY can resolve stereochemical assignments .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular formula (C6_6H13_{13}NO).
  • Chiral HPLC : Essential for distinguishing (1S)-enantiomers from (1R)-counterparts using columns like Chiralpak IA/IB .

How can researchers screen the biological activity of this compound against microbial or enzymatic targets?

Basic Research Focus:

  • Enzyme inhibition assays : Test interactions with aminotransferases or cyclopropane-specific enzymes using fluorometric/colorimetric substrates (e.g., NADH depletion assays) .
  • Microbial growth assays : Evaluate antibacterial/antifungal activity via broth microdilution (MIC/MBC determination) in standard strains (e.g., E. coli, C. albicans) .

How does the cyclopropane ring influence the compound’s reactivity and stereochemical stability?

Advanced Research Focus:
The cyclopropane’s ring strain increases susceptibility to ring-opening reactions under acidic/basic conditions. Computational studies (DFT) reveal strain energy (~27 kcal/mol) and predict regioselectivity in substitution reactions (e.g., nucleophilic attack at C1 vs. C3) . Stability studies (accelerated degradation under pH 1–14) guide storage protocols .

What computational tools are suitable for modeling interactions between this compound and biological targets?

Advanced Research Focus:

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with proteins (e.g., bacterial dihydrofolate reductase) .
  • MD simulations : GROMACS or AMBER assess conformational stability of ligand-target complexes over nanosecond timescales .

How can conflicting data on biological activity be resolved?

Advanced Research Focus:
Contradictions often arise from assay variability (e.g., buffer composition, cell line differences). Reproducibility protocols include:

  • Standardized controls : Use reference inhibitors (e.g., methotrexate for DHFR assays) .
  • Interlaboratory validation : Collaborative studies with shared compound batches and assay protocols .

What strategies improve yield in multi-step syntheses involving this compound?

Advanced Research Focus:

  • Flow chemistry : Continuous processing minimizes intermediate degradation .
  • Protecting groups : Selective protection of the amino group (e.g., Boc) prevents side reactions during hydroxyl group derivatization .

How does this compound compare to structural analogs in drug discovery contexts?

Advanced Research Focus:

Compound Key Structural Feature Biological Activity
This compoundCyclopropane ring, (1S)-chiralityAntimicrobial lead candidate
(1R,2S)-1-Amino-propan-2-ol derivativesAromatic substituentsAntimalarial activity
3-Amino-1-(3,4-dichlorophenyl)propan-1-olDichlorophenyl groupEnzyme inhibition (IC50_{50} = 2 µM)

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